6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
CAS No.: 2640892-42-6
Cat. No.: VC11858256
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640892-42-6 |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | [4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
| Standard InChI | InChI=1S/C21H22N4O2/c1-15-13-22-7-4-20(15)27-14-16-5-10-25(11-6-16)21(26)17-2-3-18-19(12-17)24-9-8-23-18/h2-4,7-9,12-13,16H,5-6,10-11,14H2,1H3 |
| Standard InChI Key | GBCOYMWEKLAVOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Introduction
Structural Overview
The compound consists of the following key components:
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Quinoxaline Core: A bicyclic aromatic system containing nitrogen atoms at positions 1 and 4.
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Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle.
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3-Methylpyridin-4-yloxy Side Chain: A pyridine derivative attached via an ether linkage to the piperidine unit.
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Amide Bond: The piperidine ring is connected to the quinoxaline core through a carbonyl group.
This unique structure suggests potential biological activity due to the presence of multiple pharmacophores (e.g., quinoxaline and piperidine), which are commonly found in bioactive compounds.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Preparation of Quinoxaline Derivatives:
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Functionalization with Piperidine:
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Attachment of Pyridinyl Side Chains:
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The pyridinyl group is linked through alkylation or etherification reactions using alkyl halides or related reagents.
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These steps can be optimized for regioselectivity and yield using modern synthetic techniques.
4.1. Quinoxaline Derivatives
Quinoxalines are known for their diverse biological activities, including:
4.2. Piperidine-Based Compounds
Piperidine derivatives are widely studied for their role in:
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Neuropharmacology (as central nervous system modulators).
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Antimalarial agents targeting resistant strains of Plasmodium falciparum .
4.3. Potential Applications
Although specific studies on this compound are unavailable, its structural motifs suggest potential applications in:
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Antimicrobial or antiviral drug development.
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Anticancer therapies targeting specific cell lines.
Synthesis and Characterization
Recent advancements in quinoxaline chemistry emphasize the importance of amide-functionalized derivatives for enhancing biological activity. The synthetic pathway described for similar compounds involves coupling quinoxalines with various amines to produce libraries of derivatives with tailored properties .
Biological Testing
While no direct data exists for this compound, related quinoxaline-piperidine hybrids have shown promising results in preclinical models for malaria and cancer . For example:
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